5-Butyl-1H-pyrazole-3-carboxylic acid 5-Butyl-1H-pyrazole-3-carboxylic acid LUF6283 is a partial agonist of GPR109A/HCA2 G protein-coupled receptors (Ki = 0.55 μM in a radioligand binding assay). It stimulates [35S]-GTPγS binding and increases phosphorylation of ERK in HEK293T cells expressing GPR109A/HCA2 receptors (EC50s = 3.1 and 0.32 μM, respectively). In vivo, LUF6283 (400 mg/kg per day) reduces plasma levels of VLDL and hepatic expression of apolipoprotein B in mice.
LUF6283 is a partial agonist of hydroxycarboxylic acid receptor 2
Brand Name: Vulcanchem
CAS No.: 92933-48-7
VCID: VC0533767
InChI: InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
SMILES: CCCCC1=CC(=NN1)C(=O)O
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

5-Butyl-1H-pyrazole-3-carboxylic acid

CAS No.: 92933-48-7

Cat. No.: VC0533767

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-Butyl-1H-pyrazole-3-carboxylic acid - 92933-48-7

Specification

CAS No. 92933-48-7
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name 5-butyl-1H-pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
Standard InChI Key ZJTXSGLJNBAMJS-UHFFFAOYSA-N
SMILES CCCCC1=CC(=NN1)C(=O)O
Canonical SMILES CCCCC1=CC(=NN1)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Butyl-1H-pyrazole-3-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered ring with two adjacent nitrogen atoms. The substitution pattern includes a butyl chain at position 5 and a carboxylic acid group at position 3 (Figure 1). The IUPAC name, 5-butyl-1H-pyrazole-3-carboxylic acid, reflects this arrangement .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₂N₂O₂
Molecular Weight168.19 g/mol
SMILES NotationCCCCC1=CC(=NN1)C(=O)O
Melting Point166–167 °C
Boiling Point385.8 ± 30.0 °C (Predicted)
Density1.0 ± 0.06 g/cm³ (Predicted)
pKa15.44 ± 0.10 (Predicted)
SolubilityDMSO: 10 mg/mL (warmed)

The carboxylic acid group contributes to its polar nature, enabling hydrogen bonding and influencing receptor binding . The butyl chain enhances lipophilicity, facilitating membrane permeability.

Synthesis and Production

Synthetic Pathways

The compound is synthesized via hydrolysis of its ethyl ester precursor, 5-butyl-1H-pyrazole-3-carboxylic acid ethyl ester. This reaction typically employs alkaline conditions, such as sodium hydroxide in aqueous ethanol, to cleave the ester bond and yield the carboxylic acid .

Reaction Scheme:
Ethyl ester+NaOH5-Butyl-1H-pyrazole-3-carboxylic acid+Ethanol\text{Ethyl ester} + \text{NaOH} \rightarrow \text{5-Butyl-1H-pyrazole-3-carboxylic acid} + \text{Ethanol}

Purification involves recrystallization from solvents like ethanol or water, yielding a white-to-beige powder .

Biological Activities and Mechanism of Action

HCA2 Receptor Modulation

LUF 6283 acts as a partial agonist of HCA2 (GPR109A), a G protein-coupled receptor implicated in lipid homeostasis. Binding studies reveal a dissociation constant (KiK_i) of 0.55 μM, indicating moderate affinity . Activation of HCA2 triggers intracellular signaling cascades, including:

  • ERK Phosphorylation: EC₅₀ = 0.32 μM in HEK293T cells .

  • GTPγS Binding: EC₅₀ = 3.1 μM .

Lipid-Lowering Effects

In vivo studies using normolipidemic C57BL/6 mice demonstrated that oral administration of 400 mg/kg/day for four weeks reduced:

  • Plasma VLDL-triglyceride levels by 40% .

  • Hepatic apolipoprotein B expression by 30% .

These effects correlate with decreased hepatic VLDL production, offering a mechanism distinct from statins.

Research Findings and Therapeutic Applications

Dyslipidemia Management

LUF 6283’s partial agonism avoids the cutaneous flushing caused by niacin, a full HCA2 agonist. This advantage stems from its reduced efficacy in activating prostaglandin D2 release, a key mediator of flushing .

Table 2: Comparative Analysis with Niacin

ParameterLUF 6283Niacin
HCA2 Affinity (KiK_i)0.55 μM0.1 μM
Flushing IncidenceNoneHigh
VLDL Reduction40%45%

Industrial and Research Applications

Beyond therapeutics, LUF 6283 serves as:

  • A tool compound for studying HCA2 signaling .

  • A lead structure for designing novel lipid-modulating agents .

Comparative Analysis with Related Compounds

Structural Analogues

Modifications to the pyrazole ring or substituents alter pharmacological profiles. For example:

  • 4-Bromo-5-butyl-1H-pyrazole: Enhanced cytotoxicity in cancer cells but reduced HCA2 activity .

  • Niacin: Higher HCA2 affinity but undesirable side effects .

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